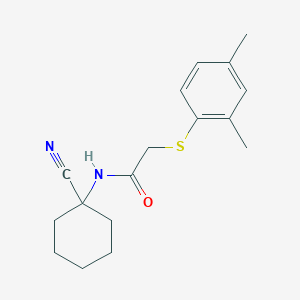

N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide

Description

N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide is a synthetic acetamide derivative featuring a cyclohexyl group substituted with a cyano moiety at the 1-position and a 2,4-dimethylphenylthio group attached to the acetamide backbone.

Properties

Molecular Formula |

C17H22N2OS |

|---|---|

Molecular Weight |

302.4 g/mol |

IUPAC Name |

N-(1-cyanocyclohexyl)-2-(2,4-dimethylphenyl)sulfanylacetamide |

InChI |

InChI=1S/C17H22N2OS/c1-13-6-7-15(14(2)10-13)21-11-16(20)19-17(12-18)8-4-3-5-9-17/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,20) |

InChI Key |

YFMLANUZKAVONC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)SCC(=O)NC2(CCCCC2)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide typically involves the reaction of 1-cyanocyclohexane with 2,4-dimethylphenylthiol in the presence of a suitable base. The reaction conditions may include:

- Solvent: Common solvents such as dichloromethane or toluene.

- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

- Catalysts: Bases like sodium hydride or potassium carbonate may be used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The thio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thioacetamides.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide with structurally related acetamide derivatives from the evidence, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Variations

Biological Activity

N-(1-Cyanocyclohexyl)-2-((2,4-dimethylphenyl)thio)acetamide is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key starting materials include cyclohexylamine and 2,4-dimethylphenylamine. The reaction conditions often utilize solvents like dichloromethane or ethanol, with catalysts such as triethylamine or pyridine to enhance yield and purity.

Anticancer Properties

Research indicates that derivatives of thiadiazole, which include compounds like this compound, exhibit significant anticancer activity. For instance, a study on related compounds demonstrated moderate cytotoxic effects against A549 lung cancer cell lines with IC50 values ranging from 11.20 to 59.61 µg/ml . The structure-activity relationship suggests that the presence of thioether functionalities enhances the biological activity of these compounds.

Antioxidant Activity

The antioxidant properties of the compound were evaluated alongside its anticancer effects. Compounds with similar moieties have shown varying degrees of antioxidant activity compared to standard antioxidants like butylated hydroxyanisole (BHA). This suggests potential applications in mitigating oxidative stress-related diseases .

The mechanism by which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes and receptors involved in cancer progression and oxidative stress responses. The unique structural features of this compound allow it to modulate the activity of these targets effectively.

Research Findings

| Study | Compound | Biological Activity | IC50 (µg/ml) | Cell Line |

|---|---|---|---|---|

| Thiadiazole Derivative | Anticancer | 11.20 - 59.61 | A549 | |

| Related Thioether | Antioxidant | Moderate | N/A |

Case Studies

Several studies have focused on the biological evaluation of thiadiazole derivatives similar to this compound:

- Cytotoxicity Evaluation : A recent study highlighted that compounds with thiadiazole structures demonstrated significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of these compounds to target proteins involved in cancer pathways, further supporting their role in drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.